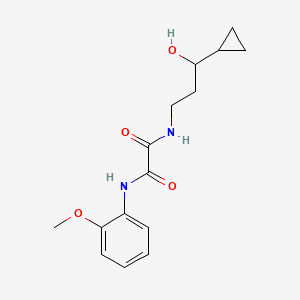
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a methoxyphenyl group, all linked through an oxalamide moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction involving an alkene and a diazo compound.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is often added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Oxalamide Formation: The final step involves the coupling of the cyclopropyl-hydroxypropyl intermediate with 2-methoxyphenyl oxalyl chloride under basic conditions to form the oxalamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
科学研究应用
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular responses.
相似化合物的比较
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide can be compared with other similar compounds such as:
- N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
- N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide
- N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
属性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-9-8-12(18)10-6-7-10/h2-5,10,12,18H,6-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQIQRQRGITFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
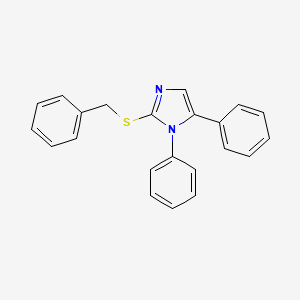
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
![1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B2455588.png)
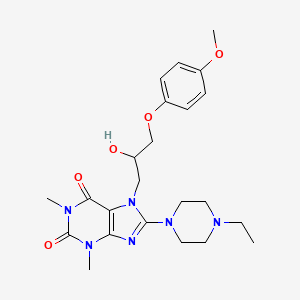
![N-(3-methylbutyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2455592.png)
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)
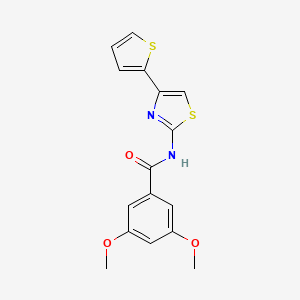
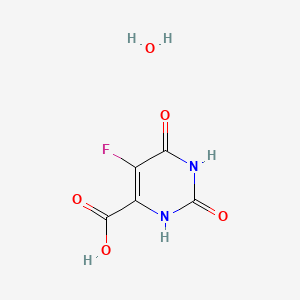

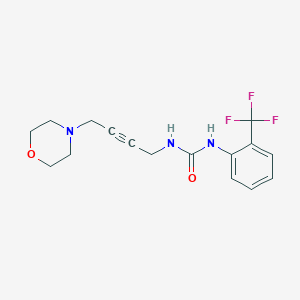
![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)
![2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455609.png)
